(Rac)-POPC

Phase Transition Membrane Biophysics Differential Scanning Calorimetry

Select (Rac)-POPC for physiologically accurate, fluid membrane models without heating. Its precisely asymmetric palmitoyl (16:0) and oleoyl (18:1) chains deliver a low Tm (-7 to -2°C) for liquid-crystalline bilayers at room temperature, optimal for reconstituting thermolabile membrane proteins, ion channels, and receptors. The 42.6 Å intermediate bilayer thickness and ~2× higher critical capillary number versus SOPC confer superior shear resistance during high-pressure homogenization and extrusion, maximizing liposomal encapsulation yield and product integrity. This is the preferred monounsaturated lipid for IR spectroscopy and controlled liquid-ordered/liquid-disordered phase coexistence studies in raft-mimicking ternary mixtures.

Molecular Formula C42H82NO8P
Molecular Weight 760.1 g/mol
CAS No. 6753-55-5
Cat. No. B1240222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-POPC
CAS6753-55-5
Synonyms1-palmitoyl-2-oleoyl-lecithin
1-palmitoyl-2-oleoyl-phosphatidylcholine
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
1-palmitoyl-2-oleoylphosphatidylcholine
1-palmitoyl-2-oleoylphosphatidylcholine, (R)-(Z)-isomer
1-palmotoyl-2-oleoylglycero-3-phosphocholine
1-POPC
alpha-phosphatidylcholine-beta-oleoyl-gamma-palmitoyl
beta-oleoyl-gamma-palmitoyl-L-alpha-phosphatidylcholine
palmitoyloleoylphosphatidylcholine
POPC lipid
Molecular FormulaC42H82NO8P
Molecular Weight760.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-
InChIKeyWTJKGGKOPKCXLL-MRCUWXFGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Baseline: (Rac)-POPC (CAS 6753-55-5) — The Prototypical Monounsaturated Phosphatidylcholine for Biophysical and Formulation Studies


(Rac)-POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine; CAS 6753-55-5) is a mixed-chain phosphatidylcholine comprising a saturated palmitoyl (16:0) chain at the sn-1 position and a monounsaturated oleoyl (18:1) chain at the sn-2 position [1]. This unique asymmetric architecture yields a low gel-to-liquid crystalline phase transition temperature (Tm) in the range of approximately −7 °C to −2 °C [2], rendering POPC bilayers fluid at physiological and most experimental temperatures. Widely employed as a model for eukaryotic membrane studies, POPC serves as a critical reference lipid in biophysical investigations, liposomal drug delivery, and biomimetic membrane engineering.

Critical Selection Alert: Why (Rac)-POPC Cannot Be Substituted with a Generic 'Unsaturated Phosphatidylcholine'


Despite sharing the same phosphocholine headgroup, subtle variations in acyl chain composition (length, saturation, and position) among phosphatidylcholines yield dramatically divergent biophysical properties. POPC's precise pairing of a palmitoyl (16:0) and an oleoyl (18:1) chain imparts a unique set of phase behavior, membrane fluidity, bilayer thickness, and mechanical properties that are not replicated by either fully saturated lipids (e.g., DPPC), fully unsaturated lipids (e.g., DOPC), or lipids with swapped chain positions (e.g., OSPC) [1]. Interchanging POPC with a close analog without rigorous justification compromises experimental reproducibility and can lead to fundamentally different membrane dynamics and interaction outcomes.

Head-to-Head Quantitative Evidence: Documenting (Rac)-POPC Differentiation Against Key Analogs


Phase Transition Temperature (Tm): POPC is Fluid at Physiologic Conditions, Unlike DPPC

POPC exhibits a gel-to-liquid crystalline phase transition temperature (Tm) in the range of −7 °C to −2 °C, rendering it entirely fluid at room temperature and physiological conditions [1]. In stark contrast, DPPC, a fully saturated analog, has a Tm of approximately 40 °C [2]. This 42–47 °C difference dictates that POPC bilayers are in the biologically relevant liquid-crystalline (Lα) phase, whereas DPPC bilayers remain in the rigid gel (Lβ) phase at ambient temperatures.

Phase Transition Membrane Biophysics Differential Scanning Calorimetry

Conformational Energy Barrier: POPC's Restricted Phase Transition vs. DPPC

Molecular simulation studies reveal a profound difference in the cis-trans conformational energy barrier: POPC has a barrier of 62.06 kcal/mol, while DPPC has a barrier of only 6.75 kcal/mol [1]. This 9.2-fold higher energy barrier in POPC severely restricts its phase transition dynamics compared to DPPC, indicating a more constrained and less cooperative melting behavior. This molecular-level difference explains the broad, less cooperative phase transition of POPC observed experimentally.

Conformational Analysis Molecular Simulation Phase Behavior

Bilayer Thickness: POPC Exhibits Intermediate Hydrophobic Thickness for Optimal Membrane Protein Reconstitution

Coarse-grained molecular dynamics simulations at 300 K demonstrate that POPC bilayers have an intermediate thickness of 42.6 ± 0.4 Å, which lies between the thinner DOPC (44.2 ± 0.4 Å) and the thicker DPPC (41.5 ± 0.4 Å) bilayers [1]. This intermediate hydrophobic thickness is crucial for minimizing hydrophobic mismatch when reconstituting transmembrane proteins with varying hydrophobic domain lengths, reducing the energetic penalty for protein insertion and function.

Bilayer Thickness Hydrophobic Mismatch Membrane Protein

Membrane Mechanical Stability: POPC Vesicles Exhibit Superior Resistance to Flow-Induced Rupture

In acoustic microstreaming flow experiments, POPC vesicles demonstrated significantly greater mechanical stability compared to SOPC vesicles. The stretching elasticity of POPC vesicles is smaller than that of SOPC, and critically, the critical capillary number for rupture is approximately two times larger for POPC [1]. This indicates that POPC vesicles can withstand higher shear stresses before failing, a crucial property for processing (e.g., extrusion, homogenization) and stability in shear-prone environments.

Vesicle Mechanics Microfluidics Liposome Stability

Headgroup-Driven Phase Transition: POPC Exhibits a Sharp, Single Transition vs. the Complex, Multi-Stage Transition of POPE

Molecular dynamics simulations reveal contrasting gel-to-liquid crystalline transformation processes for POPC and POPE, despite identical acyl chains. POPC displays a single, sharp phase transition at approximately 270 K [1]. In contrast, POPE exhibits a complex, multi-stage transition spanning three temperature ranges: a pre-transition (270–280 K), a main transition (280–290 K), and a post-transition (290–300 K) state [1]. This difference, driven solely by the choline (POPC) versus ethanolamine (POPE) headgroup, highlights POPC's more predictable and homogeneous phase behavior.

Phase Transition Headgroup Effect Lipid Polymorphism

Infrared Absorption Mechanism: POPC's Distinctive Hydrophobic Tail-Dominated IR Signature

Terahertz infrared (IR) spectroscopy reveals that despite very similar chemical structures, POPC and DPPC bilayers exhibit dramatically different IR absorption mechanisms. For POPC, absorption occurs predominantly at the hydrophobic tails, whereas for DPPC, absorption is mostly driven by the hydrophilic headgroups [1]. This distinct spectral signature arises from the unique morphology and packing of the POPC bilayer, directly influenced by the presence of the unsaturated oleoyl chain.

Spectroscopy Vibrational Spectroscopy Lipid Bilayer

Optimized Application Scenarios for (Rac)-POPC Based on Quantitative Differentiation


Physiological Membrane Models & Membrane Protein Reconstitution

Given its low Tm (−7 to −2 °C) [1], POPC provides a fluid, liquid-crystalline bilayer at room and physiological temperatures, directly mimicking the bulk fluidity of eukaryotic plasma membranes. This makes it the preferred matrix for reconstituting and studying the function of integral membrane proteins, ion channels, and receptors without the need for sample heating, which can denature thermolabile proteins. Its intermediate bilayer thickness (42.6 Å) [2] further enhances compatibility with a wide range of transmembrane domains.

Liposomal Drug Delivery with Enhanced Mechanical Stability

For liposomal formulations intended for parenteral administration or those requiring robust processing (e.g., high-pressure homogenization, extrusion), POPC offers a significant advantage. Its ~2-fold higher critical capillary number compared to SOPC [3] translates to superior resistance to shear-induced rupture, ensuring higher encapsulation efficiency and product yield during manufacturing and improved vesicle integrity in circulation.

IR Spectroscopy Studies of Membrane Dynamics

Researchers employing terahertz or FTIR spectroscopy to investigate lipid bilayer structure, hydration, or phase behavior should prioritize POPC as a model monounsaturated lipid. Its distinct hydrophobic tail-dominated IR absorption mechanism [4] provides a unique and well-characterized spectral signature, enabling precise tracking of acyl chain conformational changes and membrane hydration dynamics that would be obscured in lipids like DPPC.

Lipid Raft and Phase Separation Studies

POPC's single, sharp phase transition at ~270 K [5] and its high conformational energy barrier (62.06 kcal/mol) [6] make it an ideal low-Tm component in ternary mixtures with high-Tm lipids (e.g., DPPC) and cholesterol. This combination reliably produces coexisting liquid-ordered (Lo) and liquid-disordered (Ld) phases, enabling controlled investigations of lipid raft formation and dynamics. Its behavior is more predictable than that of POPE, which exhibits a broad, multi-stage transition [5].

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